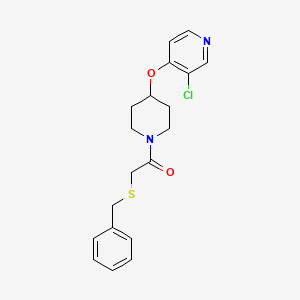

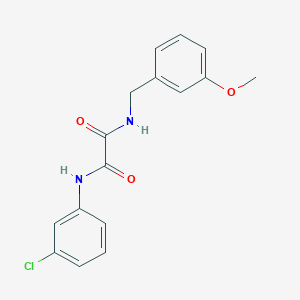

![molecular formula C16H11N3OS3 B2643220 N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 899941-87-8](/img/structure/B2643220.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol afforded 2-(benzo[d]thiazol-2-yl) malononitrile. This compound, on treatment with phosphorus pentasulfide, gave the corresponding thioamide derivative in a regioselective manner .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, 1H NMR spectra of products showed multiplet signals at 7.18 – 8.02 ppm attributed to four aromatic protons of the benzo[d]thiazole system, and broad signals due to the NH .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the transformation of the product into a thioamide derivative was indicated by the appearance of signals at 8.49 ppm and 12.97 ppm, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For a related compound, 4-Fluoro-2-(methylthio)benzo[d]thiazole, it was found to be harmful by inhalation, in contact with skin, and if swallowed .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- Benzo[d]thiazole derivatives, including N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, are significant in synthetic and medicinal chemistry. They are components of various compounds and drugs with different bioactivities. An elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates as building blocks offers the potential to explore the chemical space around such molecules (Durcik et al., 2020).

Supramolecular Chemistry

- N-(thiazol-2-yl) benzamide derivatives, related to the compound of interest, have been synthesized and investigated for their gelation behavior. This includes the role of methyl functionality and non-covalent interactions in gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Antimicrobial Applications

- Compounds structurally similar to this compound have shown promising antibacterial activity. For example, some synthesized analogs display significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anticancer Research

- Several benzamide derivatives with a thiazole scaffold have been synthesized and evaluated for anticancer activity. These compounds, related to the compound , showed promising anticancer activity in various human cancer cell lines, indicating the potential of similar compounds in cancer research (Tiwari et al., 2017).

Synthesis and Chemical Properties

- The synthesis and study of thiazole-5-carboxamide derivatives have highlighted the diverse chemical activity of such compounds. These derivatives, including those structurally related to this compound, demonstrate significant antimicrobial activities (Mhaske et al., 2011).

Electrochemistry and Organic Synthesis

- Electrochemical methods have been employed to synthesize benzothiazoles and thiazolopyridines, prevalent in pharmaceuticals and organic materials, demonstrating the versatility of thiazole derivatives in organic synthesis (Qian et al., 2017).

Mécanisme D'action

While the specific mechanism of action for “N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit potent inhibitory activities against various biological targets. For instance, new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis .

Safety and Hazards

Orientations Futures

Benzothiazole derivatives are of great interest in medicinal chemistry and drug design due to their diverse biological activities. The development of new methods for the synthesis of benzothiazole derivatives and the exploration of their biological activities are promising areas for future research .

Propriétés

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS3/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPVWIAQZNVPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

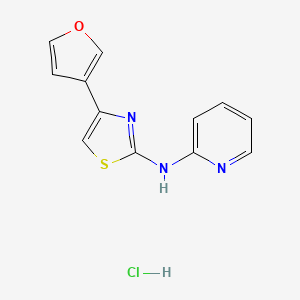

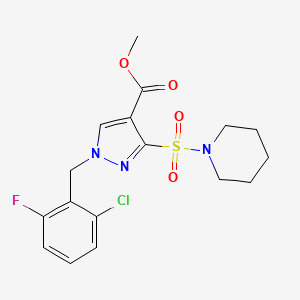

![5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2643138.png)

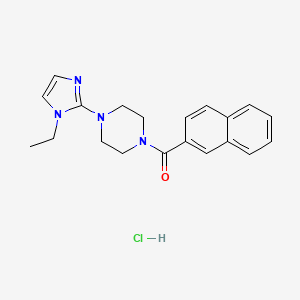

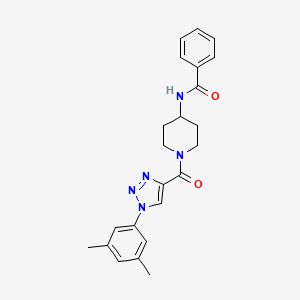

![(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2643139.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

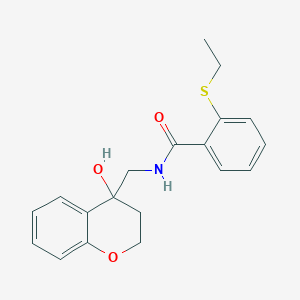

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)

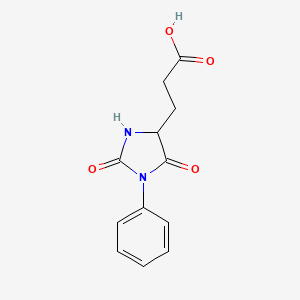

![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)